2-methoxyethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
- This compound is a complex molecule with a lengthy name, so let’s break it down. It belongs to the class of heterocyclic compounds, specifically quinolines and chromones.
- The core structure consists of a hexahydroquinoline ring fused with a chromone (benzopyranone) ring.
- The substituents include a 2-methoxyethyl group, a 2-methoxyphenyl group, and a carboxylate group.
- Due to its intricate structure, this compound may have diverse biological activities and applications.
Preparation Methods
- Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature.
- similar quinoline derivatives can be synthesized through various methods, including cyclization reactions, condensations, and multistep processes.
- Industrial production methods likely involve optimization of existing synthetic routes, purification, and scale-up.
Chemical Reactions Analysis
- Given its complexity, this compound could undergo several reactions:
Oxidation: Oxidative processes may modify the phenolic groups or the methoxy moieties.
Reduction: Reduction could target the carbonyl group or other functional groups.
Substitution: Substituents may be replaced by other groups.
- Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and Lewis acids (e.g., AlCl₃).
- Major products depend on reaction conditions and regioselectivity.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with enzymes, receptors, or cellular components.
Medicine: Assess its pharmacological properties (e.g., anti-inflammatory, antioxidant, or anticancer effects).
Industry: Consider applications in materials science or drug development.
Mechanism of Action
- The compound likely interacts with specific molecular targets. For example:
Ion channels: It may modulate potassium (KCa1.1) or calcium (CaV1.2) channels.
Enzymes: It could inhibit or activate enzymes involved in cellular processes.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Similar compounds include other quinolines, chromones, and hybrid structures.
- Highlight its uniqueness, such as the combination of the hexahydroquinoline and chromone moieties.
Properties
Molecular Formula |
C30H29NO7 |
---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
2-methoxyethyl 7-(2-methoxyphenyl)-2-methyl-5-oxo-4-(4-oxochromen-3-yl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C30H29NO7/c1-17-26(30(34)37-13-12-35-2)27(21-16-38-25-11-7-5-9-20(25)29(21)33)28-22(31-17)14-18(15-23(28)32)19-8-4-6-10-24(19)36-3/h4-11,16,18,27,31H,12-15H2,1-3H3 |
InChI Key |
OAIZWUZOSPWDJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3OC)C4=COC5=CC=CC=C5C4=O)C(=O)OCCOC |
Origin of Product |
United States |
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